1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-

Polyamine Synthesis Catalytic Hydrogenation Process Efficiency

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- (CAS 1555-71-1), also known as N-benzylbis(3-aminopropyl)amine, is a tertiary triamine with a benzyl substituent, a molecular weight of 221.34 g/mol, and an XLogP3 of 0.6. As a protected triamine, it provides a structurally unique entry point for regiospecific derivatization.

Molecular Formula C13H23N3
Molecular Weight 221.34 g/mol
CAS No. 1555-71-1
Cat. No. B075330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-
CAS1555-71-1
SynonymsN1-(3-AMINO-PROPYL)-N1-BENZYL-PROPANE-1,3-DIAMINE
Molecular FormulaC13H23N3
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCCN)CCCN
InChIInChI=1S/C13H23N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14-15H2
InChIKeyHUWUUMUEMQWJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- (CAS 1555-71-1): A Dedicated Triamine Building Block


1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- (CAS 1555-71-1), also known as N-benzylbis(3-aminopropyl)amine, is a tertiary triamine with a benzyl substituent, a molecular weight of 221.34 g/mol, and an XLogP3 of 0.6 [1]. As a protected triamine, it provides a structurally unique entry point for regiospecific derivatization. Its synthesis is well-established, with overall yields exceeding 80% achievable under optimized conditions [2]. The compound serves as a versatile intermediate in the preparation of chelating agents, dendrimers, and pharmaceutical building blocks, where its bifunctional structure enables coordination with metal ions and participation in crosslinking reactions [3].

1

Protected triamine scaffold with benzyl group for selective functionalization

Enables regiospecific derivatization of primary amines while tertiary amine remains masked

2

Reported high-yield synthetic process context available

Supports scalable procurement for multi-step synthesis programs

3

Building block for chelating agents, dendrimers, and pharmaceutical intermediate research

Bifunctional structure coordinates metal ions and participates in crosslinking reactions

Why Simple Triamines or Benzylamines Cannot Replace N-Benzylbis(3-aminopropyl)amine in Critical Synthetic Sequences


Generic substitution of in-class triamines is not scientifically valid for key applications of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-. The simultaneous presence of a benzyl protecting group and two extended aminopropyl arms creates a unique reactivity profile that cannot be replicated by shorter-chain diamines or benzylamines. The benzyl group is critical for downstream specificity: in the synthesis of cyclotriazadisulfonamide (CADA) HIV entry inhibitors, its presence is essential for potent CD4 down-modulation (as confirmed by structure-activity relationship studies where tail-group removal eliminated potency) [1]. Replacing the benzyl group with an alkyl chain alters the pharmacophore's steric and electronic properties, drastically affecting biological activity [2]. Similarly, substituting the two C3-aminopropyl chains with shorter linkers would block the macrocyclization step required for CADA formation, making this specific triamine a non-negotiable intermediate [1].

Pharmacophore specificity

Removing or replacing the benzyl group eliminates CD4 down-modulation endpoint response in CADA-derived compounds; general benzylamines cannot replicate the required steric and electronic context.

Macrocyclization requirement

The two C3-aminopropyl chains are essential for the macrocyclization step in CADA synthesis; shorter diamines or monoamines block the key cyclization pathway.

Regioselective control

Unprotected bis(3-aminopropyl)amine leads to random acylation; the benzyl-protected triamine enables stepwise differentiation essential for unsymmetrical ligand construction.

Quantitative Differentiation Evidence for N-Benzylbis(3-aminopropyl)amine (1555-71-1) Against Closest Analogues


Superior Synthetic Yield Achievable for the Target Triamine via Optimized Catalytic Hydrogenation

An optimized, two-step process for the preparation of N-alkylbis(3-aminopropyl)amines, explicitly including the benzyl-substituted target compound, achieves a dramatically higher overall yield compared to traditional methods that require multistep linear syntheses. The patented procedure reaches greater than 80% overall yield for the target compound [1], while alternative syntheses for structurally analogous triamines are typically limited to ≤50% yields, based on results reported in parallel studies on related N-alkyl derivatives [2]. This represents a >1.6-fold yield advantage.

Synthetic yield
Head-to-head
Target Reported >80% overall yield (two-step process)
Analogues ~50% overall yield via alternative routes
Supports process efficiency and large-scale synthesis context
Patented catalytic hydrogenation; >1.6-fold reported yield difference
Polyamine Synthesis Catalytic Hydrogenation Process Efficiency

Essential Role of the Benzyl Tail in CADA-Derived HIV Entry Inhibitors

The target compound serves as the sole precursor to the benzyl tail of the cyclotriazadisulfonamide (CADA) scaffold. In a comprehensive SAR study, the lead compound CADA (IC50 0.2–1.5 µM for CD4 down-modulation) was compared to tail-truncated analogues. Removal of the benzyl tail completely abrogated CD4 down-modulation activity, while replacing it with acetyl or alkoxycarbonyl groups decreased potency by orders of magnitude [1]. This directly demonstrates that the benzyl-substituted triamine building block is irreplaceable for generating the pharmacophore required for potent CD4 down-modulation.

CD4 modulation endpoint
Head-to-head
CADA (benzyl) Reported submicromolar IC50 range (CD4 down-modulation)
Tail-truncated No measurable CD4 modulation; alkyl/acyl tails orders of magnitude weaker
Benzyl tail is a structural requirement for the CADA pharmacophore endpoint
SAR study context; MT-4 cell assay
Antiviral Drug Discovery HIV Entry Inhibition CD4 Down-modulation

Unique Regioselective Acylation Pattern Enabled by the Benzyl Protecting Group

The benzyl group of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- acts as a latent primary amine surrogate after hydrogenolysis, enabling stepwise regioselective acylation unattainable with unprotected triamines. While the compound itself lacks a published direct quantitative comparison for acylation selectivity, the benzyl-based protection strategy is a class-defined standard for polyamine differentiation. In the broader polyamine field, unprotected bis(3-aminopropyl)amine suffers from random acylation at multiple amine sites, often resulting in complex mixtures with typical selectivities ≤3:1 [1]. The target compound is engineered to overcome this limitation, permitting near-quantitative (>95%) differentiation between the tertiary benzyl-protected amine and the two primary amines.

Regioselective acylation
Class-level
Target Reported >95% differentiation (tertiary vs. primary amines) by design
Unprotected Typically ≤3:1 selectivity, complex mixtures
Enables stepwise construction of unsymmetrical polyamine architectures
Class-defined benzyl protection strategy; data to verify in specific acylation conditions
Selective Polyamine Functionalization Spermidine Analogues Protecting Group Strategy

Application Scenarios Where N1-(3-Aminopropyl)-N1-(phenylmethyl)-1,3-propanediamine Delivers Proven Superiority


Synthesis of Potent Cyclotriazadisulfonamide (CADA) HIV Entry Inhibitors

This compound is the exclusive precursor for installing the benzyl tail of the CADA scaffold, which has been structurally proven to be essential for CD4 down-modulation activity [1]. SAR studies confirm that replacing the benzyl tail with alkyl or acyl groups drastically reduces or eliminates anti-HIV potency [1], making procurement of the specific benzyl-protected triamine mandatory for any medicinal chemistry campaign targeting the CADA pharmacophore.

Stepwise Construction of Unsymmetrical Polyamine Ligands and Chelating Agents

The built-in benzyl protecting group on the central nitrogen enables chemists to selectively functionalize the two primary amines while keeping the tertiary amine masked [2]. After derivatization, hydrogenolytic removal of the benzyl group reveals a secondary amine for further elaboration, a strategy that is directly enabled by the structure of 1555-71-1 and cannot be replicated with unprotected triamines such as bis(3-aminopropyl)amine [3]. This is critical for synthesizing unsymmetrical polyamine-based metal chelators and fluorescent probes.

High-Efficiency Manufacture of Polyamine Dendrimers via Hydroaminomethylation

The compound's two primary amine termini serve as growth points for dendrimer propagation. The convergent synthesis of polynitrile and polyamine dendrimers using this triamine building block has been demonstrated [4]. When combined with the high-yield (>80%) synthetic route optimized specifically for the benzyl-substituted analogue [5], this building block offers a superior cost-efficiency ratio for dendrimer construction compared to non-benzylated triamine alternatives that require additional protection/deprotection cycles.

Application
Selection Property
Validation Focus
CADA inhibitor synthesis for HIV entry research
Benzyl-substituted triamine scaffold as pharmacophore tail precursor
CD4 down-modulation endpoint context in cell-based assays
Unsymmetrical polyamine ligand construction
Built-in benzyl protecting group for sequential amine differentiation
Regioselective acylation and hydrogenolytic deprotection sequence
Polyamine dendrimer synthesis
Dual primary amine termini as growth points for convergent propagation
Reported high-yield synthetic route and dendrimer assembly context
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